2-(Cyclopropylformamido)pentanedioic acid
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Overview
Description
Scientific Research Applications
Antineoplastic Activity
Recent studies have focused on the synthesis and characterization of various 2-(Cyclopropylformamido)pentanedioic acid derivatives, investigating their potential antineoplastic (anti-cancer) activities both in vitro (against human cell lines) and in vivo (in animal models). One study reported the synthesis of novel 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives, showing encouraging antineoplastic activity against cell lines such as human breast cancer (MCF-7), leukemia (K-562), ovarian cancer (OVACAR-3), human colon adenocarcinoma (HT-29), and human kidney carcinoma (A-498). The in vivo activity was assessed in female Swiss albino mice against Ehrlich ascites carcinoma (EAC), with some derivatives demonstrating significant antineoplastic effects (Dutta, Ray, & Nagarajan, 2014).
Enhanced Bioavailability
Another area of research is the enhancement of oral bioavailability of pharmaceutical compounds. For instance, the use of 2-(phosphonomethyl)-pentanedioic acid (2-PMPA) derivatives has been explored to improve bioavailability through various prodrug strategies. These strategies involve masking the acidic groups of 2-PMPA to enhance its pharmacokinetic properties, potentially facilitating its clinical application in neurological and psychiatric disorders, as well as in inflammatory bowel disease (IBD) and cancer treatment (Dash et al., 2019).
Supramolecular Assembly
The compound 2-ureido-pentanedioic acid has been synthesized and characterized, showing the formation of a supramolecular assembly through intermolecular hydrogen bonding. This assembly demonstrates potential for the development of novel materials with specific structural and functional properties, highlighting the versatility of 2-(Cyclopropylformamido)pentanedioic acid derivatives in material science (Delgado et al., 2016).
Pharmacokinetic Studies
Pharmacokinetic studies of related compounds, such as Pentanedioic acid imidazolyl ethanamide, have provided insights into the metabolic pathways and elimination processes of these molecules in humans. Such studies are crucial for understanding the safety and efficacy of potential pharmaceutical agents, guiding their development towards clinical use (Gordeev et al., 2021).
Future Directions
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c11-7(12)4-3-6(9(14)15)10-8(13)5-1-2-5/h5-6H,1-4H2,(H,10,13)(H,11,12)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVFRDAZPYIGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylformamido)pentanedioic acid |
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